molecular formula C13H19Cl2N B6278164 1-benzyl-4-chloro-4-methylpiperidine hydrochloride CAS No. 32018-95-4

1-benzyl-4-chloro-4-methylpiperidine hydrochloride

Cat. No. B6278164
CAS RN: 32018-95-4
M. Wt: 260.2
InChI Key:
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Description

1-Benzyl-4-chloro-4-methylpiperidine hydrochloride (1-BCMP) is a synthetic compound that has been widely used in the laboratory for a variety of applications. It has been used for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other industrial products. Furthermore, 1-BCMP has been studied in the context of its biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

1-benzyl-4-chloro-4-methylpiperidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other industrial products. Furthermore, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride has been used as a catalyst in a variety of organic reactions, including the synthesis of polymers, the preparation of dyes, and the production of polyurethanes. It has also been used in the synthesis of a number of other compounds, including heterocyclic compounds, peptides, and nucleosides.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of a tertiary ether, which can then be hydrolyzed to give 1-benzyl-4-chloro-4-methylpiperidine hydrochloride hydrochloride. In addition, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride is thought to act as a nucleophile in a number of organic reactions, including the synthesis of polymers, the preparation of dyes, and the production of polyurethanes.
Biochemical and Physiological Effects
1-benzyl-4-chloro-4-methylpiperidine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as the ability to reduce the toxicity of some drugs. Furthermore, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride has been shown to possess antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

1-benzyl-4-chloro-4-methylpiperidine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. Furthermore, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride is a relatively safe compound, and it has a low toxicity. However, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride is not very soluble in water, and it can be difficult to work with in some laboratory settings.

Future Directions

1-benzyl-4-chloro-4-methylpiperidine hydrochloride has a number of potential future directions. It could be used in the development of new pharmaceuticals, agrochemicals, and other industrial products. Furthermore, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride could be used to develop new catalysts for organic reactions, or to produce new polymers, dyes, and polyurethanes. Additionally, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride could be used to investigate its potential biochemical and physiological effects, and to study its mechanism of action. Finally, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride could be used in the development of new antibiotics, antifungals, and other agents for the treatment of infectious diseases.

Synthesis Methods

1-benzyl-4-chloro-4-methylpiperidine hydrochloride can be synthesized using a variety of methods. One of the most commonly used methods is the Williamson ether synthesis, which involves the reaction of a Grignard reagent with an alkyl halide. This method results in the formation of a tertiary ether, which can then be hydrolyzed to give 1-benzyl-4-chloro-4-methylpiperidine hydrochloride hydrochloride. Other methods for the synthesis of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride include the use of a Ullmann reaction, a Diels-Alder reaction, and a Suzuki reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves the reaction of benzyl chloride with 4-chloro-4-methylpiperidine in the presence of a base to form 1-benzyl-4-chloro-4-methylpiperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 1-benzyl-4-chloro-4-methylpiperidine hydrochloride.", "Starting Materials": [ "Benzyl chloride", "4-chloro-4-methylpiperidine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is added to a solution of 4-chloro-4-methylpiperidine in a suitable solvent (e.g. dichloromethane) in the presence of a base (e.g. sodium hydroxide). The reaction mixture is stirred at room temperature for several hours.", "Step 2: The reaction mixture is then filtered to remove any solid impurities and the solvent is evaporated under reduced pressure to yield 1-benzyl-4-chloro-4-methylpiperidine as a yellow oil.", "Step 3: 1-benzyl-4-chloro-4-methylpiperidine is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "Step 4: The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-benzyl-4-chloro-4-methylpiperidine hydrochloride as a white solid." ] }

CAS RN

32018-95-4

Product Name

1-benzyl-4-chloro-4-methylpiperidine hydrochloride

Molecular Formula

C13H19Cl2N

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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